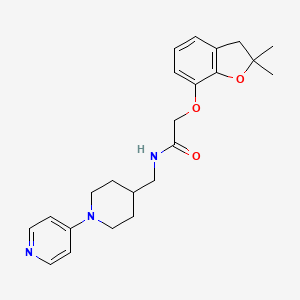

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Description

This compound belongs to the acetamide class of nitrogenous heterocyclic molecules, characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is further substituted with a (1-(pyridin-4-yl)piperidin-4-yl)methyl moiety. The compound’s design integrates lipophilic (dihydrobenzofuran) and polar (pyridine-piperidine) regions, which may influence solubility, blood-brain barrier permeability, and target engagement .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-23(2)14-18-4-3-5-20(22(18)29-23)28-16-21(27)25-15-17-8-12-26(13-9-17)19-6-10-24-11-7-19/h3-7,10-11,17H,8-9,12-16H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVRGAYZBDMOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂ |

| Molecular Weight | 251.32 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C(C)C)C(C)(C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system (CNS). It has been shown to act as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. These interactions can modulate various signaling pathways, leading to effects such as:

- Neurotransmitter Modulation : The compound enhances serotonin signaling, which is crucial for mood regulation.

- Anti-inflammatory Effects : It may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant affinity for the 5-HT1A receptor. For instance, it has been shown to induce ERK1/2 phosphorylation in neuronal cells, indicating activation of downstream signaling pathways associated with neuroprotection and antidepressant effects .

In Vivo Studies

In vivo studies conducted on rodent models have revealed that administration of this compound results in:

- Antidepressant-Like Effects : Behavioral assays such as the forced swimming test indicated reduced immobility times, suggesting antidepressant-like properties.

- Anxiolytic Effects : The compound also demonstrated potential anxiolytic effects in elevated plus-maze tests.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant potential of various derivatives of this compound. The results indicated that specific structural modifications enhanced its affinity for the 5-HT1A receptor and improved its efficacy in reducing depressive behaviors in animal models .

Case Study 2: Neuroprotective Properties

Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests its potential as a neuroprotective agent against conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The compound shares a scaffold with several analogs, differing primarily in substituents on the piperidine ring and aromatic systems. Key comparisons include:

Table 1: Molecular Properties of Target Compound and Analogs

Key Observations :

Pharmacological and Functional Comparisons

Ferroptosis Induction Potential

emphasizes that certain nitrogenous heterocycles, including pyridine derivatives, trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells. The pyridin-4-yl substituent in the target compound may position it as a ferroptosis-inducing agent (FIN), though its efficacy relative to other FINs (e.g., pyridin-2-yl analogs) remains untested .

Insecticidal Activity

notes that acetamide derivatives with lipophilic aromatic groups (e.g., dihydrobenzofuran) disrupt insect metabolism. The target compound’s dihydrobenzofuran core may confer pesticidal properties, but its potency compared to plant-derived analogs (e.g., C. gigantea extracts) requires validation .

Physicochemical and ADME Profiles

- Solubility: The pyridin-4-yl group may improve aqueous solubility compared to the tetrahydrocinnolin analog (CAS 2034318-95-9), which has a larger hydrophobic surface area .

- Metabolic Stability : Piperidine-methyl substitutions (as in the target compound) are often metabolized via cytochrome P450 enzymes, whereas methoxy groups (e.g., in the phenethyl analog from ) may slow oxidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, and how can yield be optimized?

- Methodology :

- Step 1 : Start with functionalized dihydrobenzofuran and piperidine precursors. Couple the dihydrobenzofuran core via nucleophilic substitution using a phenoxyacetamide linker .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, using dichloromethane as a solvent with NaOH for deprotonation improved coupling efficiency in structurally similar acetamide syntheses .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates via -NMR and LC-MS to track reaction progress .

- Yield Improvement : Statistical design of experiments (DoE) can identify critical factors (e.g., stoichiometry, reaction time) for optimization. Taguchi methods or response surface modeling are effective for minimizing trial-and-error approaches .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates). Use C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous dihydrobenzofuran-acetamide derivatives .

- NMR Spectroscopy : Assign - and -NMR peaks to verify the dihydrobenzofuran oxygen linkage and piperidine-methyl acetamide connectivity .

Q. How does the solubility profile of this compound influence in vitro assay design?

- Solubility Analysis :

- Test solubility in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. For structurally related acetamides, DMSO solubility >50 mM is typical, while aqueous solubility ranges from 10–100 µM .

- Assay Optimization : For cell-based studies, maintain DMSO concentration ≤0.1% to avoid cytotoxicity. Use co-solvents (e.g., cyclodextrins) for low-solubility batches .

Advanced Research Questions

Q. What computational strategies are recommended to model this compound’s interactions with biological targets (e.g., kinases, GPCRs)?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The dihydrobenzofuran and pyridinyl-piperidine moieties likely engage in hydrophobic and π-π interactions, respectively .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonding between the acetamide carbonyl and catalytic lysine residues .

- Validation : Cross-validate predictions with mutagenesis data or surface plasmon resonance (SPR) binding assays .

Q. How can contradictory data on this compound’s metabolic stability be resolved?

- Case Study : If CYP450 inhibition assays conflict with microsomal stability

- Step 1 : Re-evaluate assay conditions (e.g., NADPH concentration, incubation time). For example, NADPH depletion in microsomal assays may falsely suggest stability .

- Step 2 : Use LC-HRMS to identify metabolites. Phase I oxidation at the dihydrobenzofuran methyl group is a common metabolic hotspot .

- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .

Q. What strategies mitigate instability of the dihydrobenzofuran core under acidic conditions?

- Experimental Design :

- Stability Testing : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC. For analogs, degradation half-life at pH 2 is <1 hour .

- Structural Modification : Introduce electron-withdrawing groups (e.g., fluorine) to the benzofuran ring to reduce acid-catalyzed ring-opening .

- Formulation : Encapsulate in enteric-coated nanoparticles to protect against gastric pH .

Q. How do steric effects from the 2,2-dimethyl group influence target binding kinetics?

- Kinetic Analysis :

- Use SPR or stopped-flow spectroscopy to measure association/dissociation rates (, ). The dimethyl group may slow due to hindered rotation but improve via reduced non-specific binding .

- Compare with des-methyl analogs to isolate steric contributions. For example, dimethyl-substituted analogs showed 3-fold higher IC in kinase inhibition assays due to reduced active-site access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.